N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide
Description
Structural Characterization of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is derived from its pyrazolone core, pyrrolidine substituent, and sulfonamide group. Its molecular formula is C₁₅H₂₀N₄O₃S , with a molecular weight of 336.4 g/mol , as confirmed by PubChem data. The pyrazolone moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) consists of a five-membered pyrazole ring fused to a ketone group (3-oxo), with methyl substituents at positions 1 and 5. The sulfonamide group (pyrrolidine-1-sulfonamide) is bonded to the pyrazolone’s nitrogen at position 4.
Crystallographic Studies and Three-Dimensional Conformational Analysis
While direct crystallographic data for this compound are unavailable in the provided sources, insights can be inferred from analogous pyrazole-sulfonamide derivatives. For example, pyrazole-4-sulfonamide hybrids often exhibit planar pyrazole rings with substituents arranged to minimize steric strain. The pyrrolidine-1-sulfonamide group likely adopts a chair-like conformation due to the six-membered nitrogen-containing ring.
Key structural features include:
- Pyrazolone Backbone : The 3-oxo group creates a keto-enol tautomerism equilibrium, stabilizing the pyrazole ring.
- Substituent Orientation : The phenyl group at position 2 and methyl groups at positions 1 and 5 may adopt coplanar or orthogonal arrangements relative to the pyrazole ring, depending on crystal packing forces.
- Sulfonamide Geometry : The sulfonamide group (SO₂NH) typically forms a tetrahedral geometry around sulfur, with the pyrrolidine nitrogen bonded to the sulfonamide nitrogen.
Spectroscopic Characterization (FT-IR, NMR, UV-Vis)
Spectroscopic data for this compound are inferred from general trends in pyrazole-sulfonamide chemistry and analogous structures.
FT-IR Spectroscopy
FT-IR analysis would reveal characteristic absorption bands:
| Functional Group | Expected IR Peaks (cm⁻¹) | Assignment |
|---|---|---|
| S=O (sulfonamide) | 1320–1160, 960–900 | Asymmetric and symmetric stretching |
| N–H (amide) | 3300–3100 | Stretching (if primary amide present) |
| C=O (pyrazolone) | 1680–1650 | Ketone carbonyl stretching |
| Pyrazole C=N | 1600–1500 | Aromatic C=N and C–N stretching |
These peaks align with data from pyrazole-sulfonamide derivatives, where sulfonamide S=O bonds dominate the IR spectrum.
NMR Spectroscopy
¹H and ¹³C NMR spectra would provide atomic-level resolution:
| Nucleus | Key Signals |
|---|---|
| ¹H | δ 2.4–3.0 ppm (pyrrolidine CH₂), δ 2.0–2.5 ppm (methyl groups), δ 7.0–7.5 ppm (phenyl protons) |
| ¹³C | δ 190–200 ppm (C=O), δ 140–160 ppm (aromatic carbons), δ 30–50 ppm (CH₂ and CH₃) |
The sulfonamide nitrogen’s lone pair would deshield adjacent pyrrolidine protons, causing upfield shifts.
UV-Vis Spectroscopy
The compound’s UV-Vis profile would feature absorption bands due to:
Computational Chemistry Approaches for Electron Density Mapping
Density functional theory (DFT) studies, similar to those performed on arylsulphonyl pyrazoles, can predict electronic properties. Key computational parameters include:
| Parameter | Expected Value | Method |
|---|---|---|
| HOMO-LUMO Gap | 4–6 eV (soft molecule) | B3LYP/6-311++G(d,p) |
| Electron Density (Sulfonamide) | High density around S and N | QTAIM analysis |
| Solvation Free Energy | −20 to −25 kcal/mol (DMSO) | SMD solvation model |
The sulfonamide group’s electron-withdrawing nature would polarize the pyrazolone ring, enhancing its electrophilicity. Fukui functions (f⁺ and f⁻) would highlight nucleophilic attack sites at the sulfonamide nitrogen and electrophilic sites on the pyrazole ring.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12-14(16-23(21,22)18-10-6-7-11-18)15(20)19(17(12)2)13-8-4-3-5-9-13/h3-5,8-9,16H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVOKCXXTYTGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of a β-diketone with hydrazine or a substituted hydrazine to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Pyrrolidine Sulfonamide: The final step involves the reaction of the pyrazole derivative with pyrrolidine sulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The sulfonamide moiety is known for its broad-spectrum antibacterial properties. Research indicates that derivatives of sulfonamides exhibit activity against various bacterial strains, including resistant strains. For instance, compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide have shown efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been tested against breast cancer and leukemia cell lines, showing promising results with IC50 values indicating significant cytotoxicity .
Anti-inflammatory Effects
Anti-inflammatory properties are another area of interest for this compound. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Compounds with similar structures have been shown to reduce inflammation in animal models by decreasing prostaglandin synthesis .
Table 1: Biological Activities of this compound
Case Study: Anticancer Activity Evaluation
A study conducted on the anticancer effects of this compound involved testing against several cancer cell lines. The results demonstrated that at concentrations as low as 25 µM, the compound effectively inhibited cell growth and induced apoptosis in MCF7 cells through the activation of caspase pathways. This suggests its potential use as a lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, receptor binding, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications and Cytotoxic Activity
Modifications to the aryl or sulfonamide groups significantly influence bioactivity. For example:
Table 1: Cytotoxic Activity of Selected Pyrazole Derivatives
| Compound | Substituent | Cytotoxic Activity (Relative) |
|---|---|---|
| Target Compound | Pyrrolidine-sulfonamide | Moderate |
| 4-Acetylphenyl derivative | 4-Acetylphenyl | Lowest |
| Methanesulfonamide analog | Methanesulfonamide | Not reported |
| 4-Methoxyphenyl derivative | 4-Methoxyphenyl | Higher than acetylphenyl |
Structural and Physicochemical Properties
Hydrogen Bonding and Crystal Packing
Table 2: Key Physicochemical Comparisons
| Compound | Functional Group | Hydrogen Bonding Pattern | Melting Point (K) |
|---|---|---|---|
| Target Compound | Pyrrolidine-sulfonamide | Not reported | Not available |
| 2-(2,4-Dichlorophenyl)acetamide | Acetamide | R₂²(10) dimers | 473–475 |
| Thiourea derivative | Thiourea | Likely S–H···N interactions | Not reported |
Antimicrobial and Antiviral Potential
- Acetamide-Pyridazinone Hybrids: Derivatives like 6e–6h () exhibit antimicrobial activity, with IR spectra confirming C=O vibrations critical for binding .
- Theobromine-Based Derivatives : Compounds such as 2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide show promise as dengue virus protease inhibitors .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyrrolidine-1-sulfonamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological effects, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₄N₃O₄S |
| Molecular Weight | 319.31 g/mol |
| CAS Number | 129-89-5 |
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various models of inflammation . This suggests potential applications in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , highlighting its potential as an antibacterial agent.
Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), showing a dose-dependent reduction in cell viability after 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It could modulate receptors related to inflammation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells may lead to apoptosis.
Q & A
Q. What synthetic methodologies are employed to prepare derivatives of this compound?
Derivatives are synthesized via coupling reactions between the pyrazolone core and sulfonamide/acetamide groups. For example, intermediates like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide are synthesized by formylation of the pyrazolone amine, followed by sulfonylation or alkylation . Key steps include refluxing in ethanol with catalytic acetic acid and characterizing intermediates via TLC and elemental analysis .
Q. Which spectroscopic techniques are critical for structural characterization?
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and torsion angles (e.g., C–C = 0.002–0.007 Å, R-factor = 0.042–0.158) .
- NMR spectroscopy : Confirms substituent integration (e.g., methyl groups at δ 2.2–3.1 ppm) .
- FT-IR : Identifies carbonyl (ν ~1700 cm⁻¹) and sulfonamide (ν ~1150–1350 cm⁻¹) stretches .
Q. How is single-crystal X-ray diffraction applied to determine its structure?
Crystals are grown via slow evaporation, and data collected at 100–293 K using Mo-Kα radiation (λ = 0.71073 Å). Structures are solved with SHELXS-97 and refined using SHELXL-97 , with hydrogen atoms placed geometrically. Data-to-parameter ratios >15:1 ensure reliability .
Advanced Research Questions
Q. How are contradictions in crystallographic refinement resolved?
Discrepancies in thermal parameters or bond lengths are addressed by:
Q. What role do hydrogen-bonding patterns play in supramolecular assembly?
Hydrogen bonds (e.g., N–H···O, C–H···π) stabilize crystal packing. Graph-set analysis (e.g., R₂²(8) motifs) reveals cyclic dimers, while Hirshfeld surfaces quantify interaction contributions (e.g., 30% H···H, 25% C···O contacts) .
Q. Which computational methods predict reactivity and stability?
- DFT calculations (B3LYP/6-311++G(d,p)) optimize geometry and compute frontier orbitals (HOMO-LUMO gaps ~4.5 eV) .
- Molecular docking evaluates binding affinities to biological targets (e.g., COX-2) using AutoDock Vina .
Q. How are high-resolution crystallographic conditions optimized?
- Low-temperature data collection (100 K) reduces thermal motion artifacts .
- TWINABS corrects for twinning in monoclinic systems.
- ORTEP-3 visualizes displacement ellipsoids and validates anisotropic refinement .
Q. What strategies validate the purity of synthesized derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
